molecular formula C17H26N2O2 B2818171 N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3,3-dimethylbutanamide CAS No. 1797178-93-8

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3,3-dimethylbutanamide

Cat. No. B2818171
CAS RN: 1797178-93-8
M. Wt: 290.407
InChI Key: DVYBSFBCCLSROD-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a pyrrolidine ring structure, which is a five-membered ring with one nitrogen and four carbon atoms . Pyrrolidine is a common structure in many biologically active compounds .


Molecular Structure Analysis

The molecule likely contains a pyrrolidine ring, a phenyl group, and a butanamide group. The pyrrolidine ring is a five-membered ring with one nitrogen atom . The phenyl group is a six-membered carbon ring, and the butanamide group contains a carbonyl (C=O) and an amine (NH2) group.


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. For instance, the pyrrolidine ring could potentially undergo various reactions such as oxidation, reduction, and substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the pyrrolidine ring could potentially increase the molecule’s solubility in polar solvents .

Scientific Research Applications

Synthesis and Chemical Reactivity

Research in this area focuses on the synthesis of novel compounds and their chemical properties. For instance, the study of the synthesis of p-hydroxycinnamic acid derivatives explored the chemical structures and interactions of these compounds with bovine serum albumin through fluorescence and UV–vis spectral studies. This research provides insights into the binding constants and conformational changes in proteins upon interaction with synthesized compounds, which is crucial for understanding drug-protein interactions and the design of new pharmaceutical agents (Meng et al., 2012).

Biological Evaluations

In the realm of pharmacology, studies have explored the anticonvulsant activities and pain-attenuating properties of primary amino acid derivatives, highlighting the sensitivity of these activities to substituents at certain sites on the molecule. This research is instrumental in designing new therapeutic agents for neurological disorders (King et al., 2011).

Molecular Interactions

Another study focused on the synthesis of trans N-Substituted Pyrrolidine Derivatives with significant biological activities. This research aimed at developing clinical drugs by exploring the core motif of 1,2,4-triazoles, which plays a vital role in a variety of therapeutic agents. The synthesis process involved epoxide ring opening and further reactions to produce desired amide and amine products, demonstrating the compound's potential as a precursor for various pharmacologically active molecules (Prasad et al., 2021).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Pyrrolidine derivatives are known to have a wide range of biological activities, including acting as antagonists of certain receptors and inhibiting various enzymes .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. It’s important to refer to the relevant Safety Data Sheet (SDS) for detailed information .

Future Directions

Future research could involve synthesizing and testing this compound for various biological activities. The structure of the molecule could be modified to optimize its pharmacokinetic profile and increase its biological activity .

properties

IUPAC Name

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-3,3-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-17(2,3)11-16(20)18-13-5-7-14(8-6-13)19-10-9-15(12-19)21-4/h5-8,15H,9-12H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVYBSFBCCLSROD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1=CC=C(C=C1)N2CCC(C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3,3-dimethylbutanamide

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